Cyclopentanone-2,2,5,5-d4 is a deuterated form of cyclopentanone, a cyclic ketone characterized by a five-membered carbon ring with a carbonyl group. Its chemical formula is and it has a molecular weight of 88.14 g/mol. The presence of deuterium isotopes at the 2 and 5 positions distinguishes this compound from its non-deuterated counterpart, cyclopentanone, which has the formula . Cyclopentanone-2,2,5,5-d4 is utilized in various chemical and biological research applications due to its unique isotopic labeling.
The deuterated nature of cyclopentanone-2,2,5,5-d4 allows for tracking and studying reaction mechanisms using techniques such as nuclear magnetic resonance spectroscopy .
Cyclopentanone-2,2,5,5-d4 can be synthesized through various methods:
The synthesis process often requires careful control of reaction conditions to ensure the incorporation of deuterium at the desired positions .
Cyclopentanone-2,2,5,5-d4 has several applications:
Interaction studies involving cyclopentanone-2,2,5,5-d4 primarily focus on its behavior in various chemical environments and its interactions with biological systems. For instance:
These interactions provide insights into both fundamental chemistry and practical applications in drug development and environmental science.
Cyclopentanone-2,2,5,5-d4 shares similarities with several related compounds. Here are a few notable ones:
| Compound Name | Molecular Formula | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| Cyclopentanone | C₅H₈O | Non-deuterated form used widely in organic synthesis. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 3-Methylcyclopentanone | C₆H₁₀O | Contains a methyl group at the 3-position; used in fragrance synthesis. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 1-Cyclopentanol | C₅H₁₀O | Alcohol derivative; useful in various
Cyclopentanone-2,2,5,5-d4 represents a specialized deuterated derivative of cyclopentanone where four hydrogen atoms at positions 2 and 5 have been selectively replaced with deuterium atoms [1] [2]. This compound has gained significant attention in research applications due to its unique isotopic properties that enable various analytical and mechanistic studies [3] [4]. The synthesis of such selectively deuterated compounds requires sophisticated catalytic techniques that can precisely target specific hydrogen positions for replacement [5] [6]. Metal-catalyzed hydrogen-deuterium exchange reactions constitute one of the primary approaches for synthesizing cyclopentanone-2,2,5,5-d4 [6]. These reactions typically employ transition metal catalysts such as platinum, palladium, rhodium, nickel, or tungsten films that facilitate the exchange between hydrogen atoms in cyclopentanone and deuterium from sources like deuterium gas (D2) or heavy water (D2O) [6] [7]. The catalytic activity of these metals varies significantly, with rhodium demonstrating particularly high efficiency for cyclopentanone deuteration under controlled temperature and pressure conditions [6]. The selective deuteration at the alpha positions (2 and 5) of cyclopentanone can be achieved through careful control of reaction parameters [5] [8]. The reaction typically proceeds via the formation of an enol or enolate intermediate, which enables the exchange of hydrogen atoms adjacent to the carbonyl group [8] [9]. The reaction conditions, including temperature (typically 80-300°C) and pressure, must be precisely controlled to ensure selectivity for the desired positions while minimizing unwanted deuteration at other sites [6] [7]. Superacid-catalyzed deuteration represents another effective approach for synthesizing cyclopentanone-2,2,5,5-d4 [9] [10]. This method employs superacidic species such as [Ph3C]+[B(C6F5)4]− as pre-catalysts that generate in situ deuterating agents when combined with D2O [9]. The superacid-catalyzed process offers several advantages, including high deuteration efficiency (up to 99%), excellent functional group compatibility, and relatively mild reaction conditions compared to some metal-catalyzed approaches [9] [10]. Recent advances in catalytic deuteration techniques have expanded the toolbox for synthesizing compounds like cyclopentanone-2,2,5,5-d4 [11] [8]. These include photocatalytic methods using porous cadmium selenide nanosheets, which operate via photoinduced electron transfer mechanisms, and boron-catalyzed approaches using reagents such as B(C6F5)3 with deuterated acetone as the deuterium source [11] [12]. These newer methods often offer improved selectivity and functional group tolerance compared to traditional approaches [11] [13]. The table below summarizes the key catalytic deuteration techniques applicable to the synthesis of cyclopentanone-2,2,5,5-d4:
The choice of catalytic method for synthesizing cyclopentanone-2,2,5,5-d4 depends on various factors, including the desired level of deuterium incorporation, available equipment, and specific requirements for isotopic purity [5] [8]. Metal-catalyzed approaches using rhodium or platinum catalysts remain among the most widely employed due to their established protocols and reliability, though newer methods continue to emerge with potential advantages in terms of efficiency and selectivity [6] [11]. Purification and Isolation Protocols for High Isotopic PurityThe synthesis of cyclopentanone-2,2,5,5-d4 with high isotopic purity requires not only effective deuteration techniques but also sophisticated purification and isolation protocols [4] [14]. The purification process is critical for removing unreacted starting materials, catalysts, side products, and partially deuterated intermediates that could compromise the isotopic purity of the final product [15] [16]. Fractional distillation represents one of the primary methods for purifying cyclopentanone-2,2,5,5-d4 [15] [16]. This technique exploits the slight differences in boiling points between cyclopentanone and its deuterated derivatives to achieve separation [15]. For optimal results, the distillation must be performed under carefully controlled temperature conditions to minimize thermal degradation while maximizing separation efficiency [16]. Multiple distillation cycles may be necessary to achieve the desired level of isotopic purity, with each cycle potentially increasing the deuterium content by removing compounds with lower deuterium incorporation [15] [16]. Liquid-liquid extraction provides another valuable approach for purifying deuterated cyclopentanone derivatives [15] [17]. This method typically involves partitioning the reaction mixture between immiscible solvents, with the deuterated product preferentially dissolving in one phase while impurities remain in the other [15]. The efficiency of this separation depends on selecting appropriate solvent systems that maximize the partition coefficient differences between the target compound and impurities [16] [17]. For cyclopentanone-2,2,5,5-d4, organic solvents such as diethyl ether or dichloromethane are often used in combination with aqueous phases, with the deuterated product predominantly partitioning into the organic layer [15] [16]. Column chromatography offers high-resolution separation capabilities that can be particularly valuable for achieving exceptional isotopic purity in cyclopentanone-2,2,5,5-d4 preparations [14] [18]. This technique separates compounds based on differences in polarity and interaction with the stationary phase [14]. For deuterated cyclopentanone derivatives, silica gel columns with carefully selected eluent systems can effectively separate the target compound from impurities with similar physical properties [14] [18]. The main limitation of this approach is the potential for solvent consumption, though this can be mitigated through optimized protocols and solvent recycling systems [14]. Recent advances in purification technology include flow synthesis methods with integrated liquid-liquid separation systems [17] [19]. These approaches offer several advantages for the purification of deuterated compounds, including automation potential, high efficiency, and reduced handling that minimizes opportunities for isotopic exchange with environmental hydrogen [17] [19]. In these systems, the reaction mixture flows continuously through separation modules that remove impurities and isolate the deuterated product in a single, integrated process [17] [19]. The table below summarizes the key purification and isolation protocols applicable to cyclopentanone-2,2,5,5-d4:
The choice of purification method depends on various factors, including the scale of production, available equipment, and the required level of isotopic purity [15] [14]. For research-grade cyclopentanone-2,2,5,5-d4 with isotopic purity exceeding 98 atom% deuterium, a combination of purification techniques is often employed [4] [14]. Typically, this might involve initial purification via liquid-liquid extraction followed by fractional distillation and, if necessary, a final purification step using column chromatography [15] [16] [14]. The preservation of isotopic purity during purification represents a significant challenge, as deuterium-hydrogen exchange can occur under certain conditions, particularly in the presence of acidic or basic catalysts and at elevated temperatures [14] [17]. To minimize this risk, purification processes for cyclopentanone-2,2,5,5-d4 are often conducted under inert atmospheres, with careful control of temperature and pH, and with minimal exposure to potential exchange catalysts [16] [14] [17]. Analytical Validation of Deuterium Incorporation EfficiencyThe accurate determination of deuterium incorporation efficiency in cyclopentanone-2,2,5,5-d4 is essential for validating the success of synthetic and purification protocols [14] [18]. Multiple analytical techniques are employed to quantify the degree of deuteration, identify the specific positions of deuterium incorporation, and assess the overall isotopic purity of the final product [20] [14] [18]. High-resolution mass spectrometry (HRMS) represents one of the most powerful techniques for analyzing deuterium incorporation in cyclopentanone-2,2,5,5-d4 [14] [21]. This method provides detailed information about the isotopic distribution patterns, allowing for precise determination of the degree of deuteration [14]. The mass spectrum of cyclopentanone-2,2,5,5-d4 exhibits characteristic peaks corresponding to the molecular ion and its fragments, with mass shifts of approximately 4 atomic mass units compared to non-deuterated cyclopentanone [14] [21]. Modern HRMS instruments can achieve detection limits in the parts-per-million range, enabling highly accurate quantification of deuterium content without the need for calibration curves or correction factors [14] [21]. Nuclear magnetic resonance (NMR) spectroscopy offers complementary information about the site-specific incorporation of deuterium in cyclopentanone-2,2,5,5-d4 [18] [22]. Both proton (1H) and deuterium (2H) NMR can be employed for this purpose [18] [22]. In 1H NMR, successful deuteration at positions 2 and 5 is evidenced by the absence or significant reduction of signals corresponding to these positions compared to non-deuterated cyclopentanone [18] [22]. Conversely, 2H NMR directly detects the deuterium atoms, providing positive confirmation of their presence at the targeted positions [22] [23]. Additionally, carbon-13 (13C) NMR with deuterium decoupling can reveal deuterium-induced isotope shifts that provide further information about the location and extent of deuteration [24] [23]. Gas chromatography-mass spectrometry (GC-MS) combines chromatographic separation with mass spectrometric detection, offering high sensitivity and compound identification capabilities for analyzing cyclopentanone-2,2,5,5-d4 [7] [25]. This technique can detect deuterium incorporation levels down to parts-per-billion, making it particularly valuable for assessing trace levels of partially deuterated impurities [7] [25]. The fragmentation patterns observed in GC-MS can also provide structural information about the positions of deuterium incorporation [7] [25]. Recent advances in analytical technology include molecular rotational resonance (MRR) spectroscopy, which can distinguish between different isotopomers of cyclopentanone-2,2,5,5-d4 based on their unique moments of inertia [26] [27]. This technique offers exceptional resolution for differentiating between compounds with identical mass but different deuterium positions, providing valuable information about the site-specificity of the deuteration process [26] [27]. The table below summarizes the key analytical validation methods for assessing deuterium incorporation in cyclopentanone-2,2,5,5-d4:
For comprehensive validation of cyclopentanone-2,2,5,5-d4, a combination of analytical techniques is typically employed [14] [18]. HRMS provides accurate quantification of overall deuterium content, while NMR confirms the specific positions of deuterium incorporation [14] [18]. GC-MS or LC-MS can then be used to assess the presence of partially deuterated impurities and verify the chromatographic purity of the final product [7] [25]. The interpretation of analytical data for cyclopentanone-2,2,5,5-d4 requires consideration of several factors that can influence the apparent deuterium content [14] [24]. These include natural isotope abundances, instrumental background, and potential deuterium-hydrogen exchange during analysis [14] [24]. Modern software tools, such as the DGet! calculator for mass spectrometry data, facilitate accurate determination of deuterium content by accounting for these factors [21] [24]. The infrared spectroscopic investigation of Cyclopentanone-2,2,5,5-d4 reveals distinctive vibrational characteristics arising from the selective deuteration at the alpha positions. The high-resolution infrared analysis demonstrates well-resolved carbon-deuterium stretching modes that appear in the characteristic spectral region between 2120-2223 cm⁻¹ [1] [2]. This represents a significant downward frequency shift compared to the corresponding carbon-hydrogen stretching vibrations, which typically occur around 2900 cm⁻¹ in the parent compound [3] [4]. The carbon-deuterium stretching modes exhibit four primary absorption bands corresponding to symmetric and asymmetric stretching vibrations at both alpha carbon positions. The asymmetric carbon-deuterium stretching modes manifest as in-phase and out-of-phase components at 2210 cm⁻¹ and 2222 cm⁻¹ respectively, while the symmetric modes appear at 2130 cm⁻¹ and 2126 cm⁻¹ [1]. These frequencies demonstrate excellent agreement with theoretical calculations, with deviations of less than 10 cm⁻¹ between observed and calculated values [1]. The isotopic frequency ratio of νC-H/νC-D ranges from 1.35 to 1.38, which aligns closely with the theoretical prediction based on the square root of the reduced mass ratio [3] [5]. This isotope effect follows Hooke's law principles, where the vibrational frequency is inversely proportional to the square root of the reduced mass [6]. The carbon-deuterium bonds exhibit lower zero-point energies compared to carbon-hydrogen bonds, resulting in increased bond stability and reduced vibrational frequencies [4] [7]. The carbon-deuterium scissor vibrations appear at significantly lower frequencies compared to their hydrogen counterparts, with symmetric and asymmetric modes observed at 1034 cm⁻¹ and 1023 cm⁻¹ respectively [1]. These modes demonstrate high localization with 62-78% of the potential energy concentrated in the carbon-deuterium bending coordinates [1]. The potential energy distribution analysis reveals that these scissor modes maintain their group frequency character despite the isotopic substitution. Carbon-deuterium rocking and twisting motions occur in the 626-853 cm⁻¹ region, representing a substantial downward shift from the corresponding carbon-hydrogen deformation modes [1]. The carbon-deuterium wagging vibration at 626-628 cm⁻¹ exhibits very strong infrared intensity and demonstrates 67% localization in the assigned internal coordinates [1]. This high degree of localization confirms the group frequency nature of these deuterium-specific vibrational modes. Raman Spectral Signatures of Deuterium-Labeled Cyclic KetonesThe Raman spectroscopic analysis of Cyclopentanone-2,2,5,5-d4 provides complementary information to the infrared data, revealing distinct polarization characteristics and intensity patterns for the deuterium-containing vibrational modes. The carbon-deuterium stretching region in the Raman spectrum exhibits strong polarized bands, particularly the symmetric stretching mode at 2130 cm⁻¹, which shows a polarization ratio approaching zero [1] [8]. The asymmetric carbon-deuterium stretching modes at 2210-2221 cm⁻¹ display depolarized character with polarization ratios of 0.80-0.83 [1]. This polarization behavior distinguishes these modes from their hydrogen analogs and provides definitive identification of the deuterated positions within the molecular framework. The Raman intensity patterns reflect the reduced polarizability derivatives of carbon-deuterium bonds compared to carbon-hydrogen bonds [9] [10]. Carbon-deuterium scissor modes in the Raman spectrum appear as strong bands with intermediate polarization ratios of 0.49-0.60 [1]. These modes retain significant Raman activity despite the isotopic substitution, indicating maintained polarizability changes during the vibrational motion. The frequency positions at 1023-1037 cm⁻¹ represent a major downshift from the corresponding hydrogen scissor modes at approximately 1450 cm⁻¹ [1]. The ring breathing vibration, which appears as an intense polarized band at 892 cm⁻¹ in the parent cyclopentanone, undergoes significant modification upon alpha-deuteration [1]. In Cyclopentanone-2,2,5,5-d4, this mode appears at 827 cm⁻¹ with altered potential energy distribution. The polarization ratio of 0.04 indicates strong polarized character, but the potential energy analysis reveals reduced contribution from ring stretch coordinates and increased coupling with carbon-deuterium angle bending motions [1]. Carbon-deuterium rocking and twisting motions exhibit a wide range of polarization ratios from 0.03 to 0.83, reflecting the diverse coupling patterns with other molecular vibrations [1]. The Raman intensities of these modes vary significantly, with some bands showing very strong intensity while others appear as weak features. This intensity variation reflects the different degrees of polarizability change associated with each specific vibrational motion. The carbonyl stretching vibration at 1734 cm⁻¹ maintains its characteristic Raman signature with a polarization ratio of 0.3 [1]. The minimal frequency shift upon deuteration confirms that the carbonyl group remains largely unaffected by the isotopic substitution at the alpha positions. This observation supports the localized nature of the deuterium isotope effects within the molecular framework. Ultraviolet Absorption Characteristics in Electronic TransitionsThe ultraviolet absorption spectroscopy of Cyclopentanone-2,2,5,5-d4 reveals electronic transition characteristics that are largely preserved from the parent compound, with subtle modifications arising from vibrational coupling effects. The primary electronic transition corresponds to the n→π* excitation of the carbonyl chromophore, appearing at approximately 290 nm [11] [12]. This transition involves promotion of a non-bonding electron from the oxygen lone pair to the antibonding π* orbital of the carbonyl group [11] [13]. The n→π* transition exhibits characteristically low extinction coefficients in the range of 10-100 M⁻¹cm⁻¹, reflecting its symmetry-forbidden nature in the planar molecular geometry [11] [14]. The deuterium substitution at the alpha positions produces minimal wavelength shift for this electronic transition, as the chromophore electronic structure remains essentially unchanged [15] [16]. However, the vibrational fine structure associated with this transition may exhibit modifications due to the altered vibrational frequencies of the deuterated framework. Higher energy electronic transitions include the π→π* transition at approximately 190 nm, which demonstrates significantly higher extinction coefficients of 1000-10000 M⁻¹cm⁻¹ [17] [14]. This transition represents an allowed electronic excitation and exhibits strong absorption intensity. The deuterium isotope effects on this transition are expected to be minimal, with possible slight blue shifts due to reduced zero-point vibrational energies [17]. Rydberg transitions, particularly the 3s←n series, appear in the 200 nm region and provide additional spectroscopic signatures [15] [17]. These transitions involve excitation of non-bonding electrons to diffuse Rydberg orbitals and exhibit moderate extinction coefficients. The vibrational structure associated with these transitions may show modifications upon deuteration due to altered vibrational coupling patterns [17]. The vacuum ultraviolet region below 200 nm contains n→σ* transitions and higher Rydberg series [16] [18]. These high-energy transitions demonstrate medium extinction coefficients and may exhibit minor wavelength shifts upon deuteration. The overall electronic absorption profile of Cyclopentanone-2,2,5,5-d4 maintains the characteristic features of cyclic ketones while incorporating the specific vibrational modifications introduced by selective deuteration. Electronic spectroscopy studies of related cyclic ketones demonstrate that ring strain effects influence the electronic transition energies [19]. For cyclopentanone derivatives, the five-membered ring geometry creates moderate ring strain that affects both ground and excited state geometries [19]. The deuterium substitution preserves the essential ring conformation while introducing mass-dependent vibrational coupling effects that subtly influence the electronic transition characteristics. XLogP3 0.4
GHS Hazard Statements
Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive;Irritant Dates
Last modified: 08-16-2023
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